molecular formula C17H19Cl2NO2 B12314343 (2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol

(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol

Cat. No.: B12314343
M. Wt: 340.2 g/mol
InChI Key: JCAAXTHZODTZFD-OAHLLOKOSA-N
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Description

(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a phenoxy group, a dichlorophenyl group, and an amino group attached to a propanol backbone. Its unique structure allows it to interact with biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenyl ethylamine and phenoxypropanol.

    Formation of Intermediate: The 2,4-dichlorophenyl ethylamine is reacted with an appropriate protecting group to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with phenoxypropanol under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: The compound is investigated for its interactions with biological targets, such as receptors and enzymes.

    Biochemistry: Researchers explore its role in biochemical pathways and its effects on cellular processes.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A beta-blocker with a similar propanol backbone but different substituents.

    Metoprolol: Another beta-blocker with structural similarities.

Uniqueness

(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol is unique due to its specific combination of phenoxy and dichlorophenyl groups, which confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C17H19Cl2NO2

Molecular Weight

340.2 g/mol

IUPAC Name

(2R)-1-[2-(2,4-dichlorophenyl)ethylamino]-3-phenoxypropan-2-ol

InChI

InChI=1S/C17H19Cl2NO2/c18-14-7-6-13(17(19)10-14)8-9-20-11-15(21)12-22-16-4-2-1-3-5-16/h1-7,10,15,20-21H,8-9,11-12H2/t15-/m1/s1

InChI Key

JCAAXTHZODTZFD-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](CNCCC2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)OCC(CNCCC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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